molecular formula C9H15NO2 B1665410 Aceclidine CAS No. 827-61-2

Aceclidine

Cat. No. B1665410
CAS RN: 827-61-2
M. Wt: 169.22 g/mol
InChI Key: WRJPSSPFHGNBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aceclidine is a parasympathomimetic miotic agent . It has been marketed in Europe but has not been used clinically in the United States . It is used in the treatment of open-angle glaucoma .


Molecular Structure Analysis

This compound is an organic compound that is structurally related to quinuclidine . Its alternative name is 3-acetoxyquinuclidine . The molecular formula of this compound is C9H15NO2 . The average molecular weight is 169.224 .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C9H15NO2 . The average molecular weight is 169.224 . Its protonated derivative has a pKa of 9.3 .

Scientific Research Applications

1. Management of Night Vision Disturbances

Aceclidine has been studied for its effectiveness in reducing night vision disturbances post-refractive surgery. A clinical trial demonstrated that diluted this compound eyedrops significantly reduced such disturbances, with effects beginning about 15 minutes after instillation and lasting for approximately 5 hours. The study showed a reduction in subjective grading of night vision disturbance and a decrease in pupil size, indicating this compound's potential in ophthalmic applications (Randazzo et al., 2005).

2. Comparison with Pilocarpine in Glaucoma Treatment

This compound has been compared with pilocarpine for the treatment of open-angle glaucoma. Research suggests that this compound, a parasympathomimetic drug, acts directly on cholinergic nerve endings and has been used as an alternative to pilocarpine in several European countries. This comparison highlights its potential role in managing glaucoma patients (Romano, 1970).

3. Effect on Human Intraocular Pressure

A study on the dose response of human intraocular pressure to this compound established a relationship between different concentrations of this compound and pressure reduction. This research is significant in understanding the optimal dosing for effective glaucoma treatment (Drance et al., 1972).

4. Dissociation between Effects on Outflow Facility and Accommodation

Research on this compound's effects on outflow facility and accommodation in the cynomolgus monkey eye suggests a dissociation between these two functions of the ciliary muscle. This finding provides insights into the specific ocular actions of this compound, enhancing its application in targeted ophthalmic treatments (Erickson-Lamy & Schroeder, 1990).

5. Accommodative Effects in Glaucoma Treatment

This compound has been shown to induce a lesser degree of spasm of accommodation compared to other drugs, making it a recommended choice for glaucoma patients under 50 years with considerable remaining accommodation. This highlights its applicability in specific demographic groups of glaucoma patients (Fechner et al., 1975).

6. Effects on Learning and Memory Processes in Rats

In rodent models, this compound has been found to stimulate learning and memory processes and exert an antiamnestic effect. This suggests potential applications of this compound in the field of neuropharmacology and cognitive enhancement (Mashkovskii et al., 1997).

7. Role in Regulation of Lymphocyte Functions

Studies on Wistar rats demonstrated that this compound's activation of m-cholinoreceptors enhances the function of Th1 lymphocytes more than Th2 lymphocytes. This finding is crucial in understanding the immunomodulatory potential of this compound and its possible therapeutic applications in immune-related disorders (Zabrodskii, Germanchuk, & Mandych, 2008).

8. Ocular Bioavailability Studies

Research on the corneal penetration of this compound in rabbit eyes using a perfusion technique has provided essential insights into its ocular bioavailability. This study aids in understanding the pharmacokinetics of this compound in glaucoma treatment (Brian et al., 1974).

9. Muscarinic Receptor Subtype Antagonists' Effects

Studies involving the interaction of this compound with various muscarinic receptor subtype antagonists in rhesus monkeys provide deeper insights into its specific ocular actions. This research is valuable for developing more targeted and effective ocular drugs (Gabelt & Kaufman, 1994).

Mechanism of Action

Target of Action

Aceclidine primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .

Mode of Action

This compound acts as an agonist at the muscarinic acetylcholine receptors . This means it binds to these receptors and activates them, mimicking the action of the natural neurotransmitter, acetylcholine . The activation of mAChRs leads to various cellular responses, depending on the specific subtype of the receptor and its location .

Biochemical Pathways

The activation of mAChRs by this compound can affect several biochemical pathwaysFor instance, they can influence the levels of cyclic AMP, lead to the activation of phospholipase C, and modulate ion channels . These changes can have downstream effects on cellular functions such as cell excitability and neurotransmitter release .

Pharmacokinetics

It is known that this compound is used topically as an ophthalmic solution, indicating that it is likely absorbed through the tissues of the eye

Result of Action

The primary result of this compound’s action is a decrease in intraocular pressure . This is achieved through its agonistic action on mAChRs, which leads to the contraction of the ciliary muscle in the eye. This contraction improves the drainage of aqueous humor from the eye, thereby reducing intraocular pressure . This makes this compound effective in the treatment of conditions like open-angle glaucoma .

Safety and Hazards

When handling Aceclidine, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Aceclidine is being developed for use in presbyopia-correcting eyedrops . Based on positive Phase II trials for PRX-100, Lenz Therapeutics is now developing preservative-free this compound 1.75% (LNZ100) and this compound 1.75% + brimonidine (LNZ101) . This compound targets different muscarinic receptors than pilocarpine . With this compound, there’s an absence of ciliary muscle activity .

properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJPSSPFHGNBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045658
Record name Aceclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

827-61-2
Record name Aceclidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aceclidine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aceclidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name aceclidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aceclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aceclidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.431
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACECLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0578K3ELIO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of (RS)-3-quinuclidinol (25 g, 0.2 mmol) in pyridine (100 ml) was treated with acetic anhydride (100 ml), kept at 50° C. for 4 hours and left at room temperature for 15 hours. After removal of the pyridine and excess acetic anhydride under vacuum, the clear light brown oil was then dissolved in water (25 ml) and made slightly alkaline with saturated potassium carbonate. The ester was then extracted with chloroform (5×50 ml) and extracts were dried over K2CO3. After evaporation of the solvent in vacuo the residue was distilled yielding 20.6 g (62%) of (RS)-3-acetoxyquinuclidine as a colorless liquid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The thus obtained (+) quinuclidinol was esterified with acetic anhydride to yield in a quantitative manner the desired novel (+) 3-acetoxy quinuclidine. The hydrochloride was obtained from a solution of hydrogen chloride in anhydrous ether, M.P. = 175° C.
Name
(+) quinuclidinol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aceclidine
Reactant of Route 2
Reactant of Route 2
Aceclidine
Reactant of Route 3
Reactant of Route 3
Aceclidine
Reactant of Route 4
Reactant of Route 4
Aceclidine
Reactant of Route 5
Reactant of Route 5
Aceclidine
Reactant of Route 6
Reactant of Route 6
Aceclidine

Q & A

Q1: How does Aceclidine exert its effects on the body?

A1: this compound is a muscarinic acetylcholine receptor agonist. [, , , , , , , , ] It binds to muscarinic receptors, mimicking the action of the neurotransmitter acetylcholine. This binding leads to a variety of effects depending on the location and subtype of the muscarinic receptor involved.

Q2: What are the primary muscarinic receptor subtypes involved in this compound's ocular effects?

A2: Research suggests that this compound's effects on intraocular pressure and pupillary constriction are primarily mediated by the M3 muscarinic receptor subtype, with a potential secondary role for the M1 subtype. [, , ] The M2 receptor subtype appears to have less involvement in these ocular responses. []

Q3: Does this compound directly affect outflow facility in the eye?

A3: Studies on perfused human anterior segments lacking an intact ciliary muscle demonstrate that this compound can directly increase outflow facility. [] This effect is biphasic, with increased facility at lower concentrations (10-9 to 10-6 M) and no significant change at higher concentrations. []

Q4: Does this compound interact with the ciliary muscle in the eye?

A4: Research indicates that this compound's effect on outflow facility might involve interaction with the ciliary muscle. [] One study using rhesus monkeys with ciliary muscle disinsertion observed a limited increase in outflow facility with high-dose intracameral this compound compared to control eyes, suggesting that the ciliary muscle plays a role in this compound's action. []

Q5: How does the response to this compound compare in the longitudinal and circular vectors of the ciliary muscle?

A5: In vitro studies on isolated rhesus monkey ciliary muscle strips showed that this compound induces dose-dependent contraction in both longitudinal and coronal vectors without significant dissociation between the two. [] This suggests that this compound does not selectively activate one vector over the other.

Q6: Does age affect the contractile response of the ciliary muscle to this compound?

A6: In vitro studies on isolated rhesus monkey ciliary muscle strips show no significant variation in contractile response to near-maximal doses of this compound with age. [] This suggests that age-related decreases in ciliary muscle mobility observed in vivo might be due to extra-muscular factors rather than reduced muscle contractility.

Q7: How do structural modifications to this compound affect its activity at muscarinic receptors?

A8: Studies replacing the acetyl group of this compound with various 1,2,5-thiadiazoles resulted in compounds with varying muscarinic agonist potency and selectivity. [] Notably, butyloxy and butylthio substitutions on the 1,2,5-thiadiazole ring yielded potent m1 muscarinic agonists. []

Q8: What is the significance of the oxygen or sulfur atom in the substituent on the 1,2,5-thiadiazole ring for the activity of this compound analogs?

A9: Structure-activity relationship studies suggest that the oxygen or sulfur atom in the substituent on the 1,2,5-thiadiazole ring plays a crucial role in the activation of the m1 receptor by this compound analogs. [] Replacing the 1,2,5-thiadiazole ring with iso-pi-electronic groups like 1,2,5-oxadiazole or pyrazine resulted in significantly reduced activity. []

Q9: How does this compound reach the anterior chamber of the eye after topical application?

A10: Research using rabbit models indicates that this compound primarily enters the anterior chamber through corneal penetration after topical application. [] Conjunctival absorption appears to be minimal, with less than 50 ng detected in the anterior chamber following conjunctival application. []

Q10: What is the duration of action of this compound on intraocular pressure?

A11: Studies in humans show that this compound, at various concentrations, can lower intraocular pressure for at least seven hours. []

Q11: Can chronic administration of this compound lead to desensitization of iris sphincter cholinoceptors?

A12: Studies in humans suggest that chronic administration of cholinomimetic miotics, including this compound, can lead to desensitization of iris sphincter cholinoceptors. [] This desensitization manifests as a reduced light reflex response and an overshoot of resting pupil diameter even after the drug's miotic effect has subsided. [] Similar observations were made in glaucoma patients following withdrawal from chronic pilocarpine therapy. []

Q12: Are there any known toxic effects of this compound on ocular tissues?

A13: Research on the metabolic effects of this compound using cultivated lens epithelia and iris tissue revealed a significant reduction in glucose consumption by lens epithelia at concentrations required for therapeutic efficacy (0.25 g/100 ml medium). [] This suggests a potential for this compound to affect lens metabolism, warranting careful monitoring of the lens in patients treated with the drug. []

Q13: Does topical application of this compound affect brain bioelectrical activity?

A14: Studies on rabbits indicate that topical application of this compound can affect brain bioelectrical activity, characterized by pronounced activation of the electroencephalogram (EEG). [] This effect can be reduced or blocked by conjunctival administration of atropine and benactizine. []

Q14: How does the miotic effect of this compound compare to other cholinomimetic drugs?

A15: In owl monkeys, this compound demonstrated a weaker miotic effect compared to pilocarpine and oxotremorine. [] Oxotremorine was found to be the most potent miotic agent, with a longer duration of action than this compound and pilocarpine. []

Q15: How does this compound compare to pilocarpine in terms of cholinergic effects?

A16: While previous studies suggested that this compound, particularly its (+) isomer, might possess stronger cholinergic effects than pilocarpine, clinical studies comparing their effects on intraocular pressure, pupillary constriction in glaucoma patients, and accommodation in healthy individuals found no significant difference between the two drugs. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.